IDO1 Inhibitory Potency: 6-Bromo-2-phenylindolizine Demonstrates Nanomolar Affinity in Recombinant Human Enzyme Assays
6-Bromo-2-phenylindolizine inhibits recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) expressed in HEK293 cells with an IC₅₀ of 21 nM, measured by kynurenine formation after 1-hour incubation [1]. This potency establishes the compound as a validated hit in the IDO1 inhibitor chemical space, where indolizine derivatives have emerged as promising scaffolds for cancer immunotherapy applications [2]. The nanomolar IC₅₀ value represents the primary quantitative differentiation of this specific compound relative to non-IDO1-targeting indolizine analogs, which lack this validated target engagement data.
| Evidence Dimension | IDO1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 21 nM |
| Comparator Or Baseline | Not directly compared; data represents target compound absolute activity in recombinant human IDO1 (HEK293-expressed) enzymatic assay |
| Quantified Difference | Not applicable (no direct comparator in source) |
| Conditions | Recombinant human IDO1 expressed in HEK293 cells; N-formylkynurenine formation measured by kynurenine level after 1-hour incubation [1] |
Why This Matters
The validated IDO1 inhibitory activity at 21 nM IC₅₀ provides procurement justification for researchers developing IDO1-targeted cancer immunotherapies, distinguishing this compound from structurally similar indolizines lacking demonstrated target engagement.
- [1] BindingDB. (n.d.). BDBM50513446 (CHEMBL4451860): 6-Bromo-2-phenylindolizine. Enzyme Inhibition Constant Data: IDO1 IC₅₀ = 21 nM. View Source
- [2] Qian, S., et al. (2019). Inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1) as cancer immunotherapeutic agents. European Journal of Medicinal Chemistry, 184, 111746. View Source
